Sodium thiazole-2-carboxylate
Overview
Description
Sodium thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring These compounds are known for their diverse biological activities and are found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium thiazole-2-carboxylate typically involves the reaction of thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt of thiazole-2-carboxylate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically heated to facilitate the reaction, and the product is isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Sodium thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory and neuroprotective agent.
Industry: this compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Sodium thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
Thiazole-4-carboxylate: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thiazole-5-carboxylate: Another isomer with distinct chemical properties and applications.
Sulfathiazole: A well-known antimicrobial agent with a thiazole ring.
Uniqueness: this compound is unique due to its specific substitution at the 2-position of the thiazole ring, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
sodium;1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZVDKRGXYZEF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635619 | |
Record name | Sodium 1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497097-92-4 | |
Record name | Sodium 1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium thiazole-2-carboxylate in the synthesis of the discussed organotin compounds?
A: this compound acts as a precursor in the synthesis of triphenyltin thiazole-2-carboxylate (1). [, ] It reacts with triphenyltin chloride, replacing the chloride ion and forming the desired organotin compound. This reaction exploits the ability of thiazole-2-carboxylate to act as a bridging ligand due to the presence of both nitrogen and sulfur donor atoms.
Q2: How does the structure of the resulting triphenyltin thiazole-2-carboxylate compound contribute to its one-dimensional chain formation?
A: In the crystal structure of triphenyltin thiazole-2-carboxylate, the tin atom exhibits a five-coordinate geometry, adopting a distorted trigonal bipyramidal configuration. [, ] Interestingly, a close intermolecular interaction is observed between the tin atom of one molecule and the sulfur atom of a neighboring molecule. This Sn…S interaction, with a distance of 0.3666 nm, leads to the formation of a weakly-bridged one-dimensional chain structure. []
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